molecular formula C12H16O2 B1603539 3-Ethyl-3-(phenoxymethyl)oxetane CAS No. 3897-65-2

3-Ethyl-3-(phenoxymethyl)oxetane

Cat. No. B1603539
CAS RN: 3897-65-2
M. Wt: 192.25 g/mol
InChI Key: JUXZNIDKDPLYBY-UHFFFAOYSA-N
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Description

3-Ethyl-3-(phenoxymethyl)oxetane is a chemical compound with the molecular formula C12H16O2 and a molecular weight of 192.25 . It is a clear liquid and is often used as a reaction intermediate in organic synthesis . It is also used as a solvent or surfactant .


Synthesis Analysis

The synthesis of 3-Ethyl-3-(phenoxymethyl)oxetane can be achieved through the reaction of phenoxymethyl bromide and 1,3-dihydroxybutane under alkaline conditions . In addition, it has been found that the polymerization of 3-ethyl-3-(hydroxymethyl)oxetane and 1,1,1-tris(hydroxymethyl)propane can produce a series of polyoxetanes .


Molecular Structure Analysis

The molecular structure of 3-Ethyl-3-(phenoxymethyl)oxetane includes an oxetane ring, which is a four-membered cyclic ether, attached to an ethyl group and a phenoxymethyl group .


Chemical Reactions Analysis

3-Ethyl-3-(phenoxymethyl)oxetane can undergo cationic ring-opening polymerization to form polyethers . The reaction kinetics and the final physical properties of the polymer films can be improved by combining oxetanes and epoxides .


Physical And Chemical Properties Analysis

3-Ethyl-3-(phenoxymethyl)oxetane has a boiling point of 275℃, a density of 1.025, and a flash point of 104℃ . It should be stored in an inert atmosphere, preferably in a freezer, under -20°C .

Scientific Research Applications

Photoinitiated Polymerization

3-Ethyl-3-(phenoxymethyl)oxetane (PhO) demonstrates significant potential in photoinitiated cationic polymerization, especially in nitrogen atmospheres. Research indicates that the polymerization rate of PhO in nitrogen is substantially greater than in air, suggesting its suitability for rapid photopolymerization processes (Sasaki, Kuriyama, & Kakuchi, 1995).

Synthesis of Monofunctional and Oligofunctional Oxetane Acetals

Derivatives of 3-Ethyl-3-(phenoxymethyl)oxetane have been synthesized for potential use in cationic UV-curable formulations, as reactive diluents or binders. These derivatives include difunctional oxetane derivatives and fluorinated and acryloylated oxetane derivatives, indicating a broad scope of application in various industrial processes (Annby, Ek, & Rehnberg, 2001).

Atom Transfer Radical Polymerization

3-Ethyl-3-(phenoxymethyl)oxetane has been employed in atom transfer radical polymerization (ATRP), specifically in the polymerization of Ethyl-3-(acryloyloxy)methyloxetane (EAO). This process, which maintains the integrity of the oxetane group, illustrates the monomer's compatibility with advanced polymerization techniques (Singha, Ruiter, & Schubert, 2005).

Hyperbranched Polyethers via Cationic Ring-Opening Polymerization

Cationic ring-opening polymerization of 3-Ethyl-3-(phenoxymethyl)oxetane results in hyperbranched aliphatic polyethers. This synthesis route offers a controlled approach to creating polymers with specific molecular weights and branching degrees, useful in various applications such as coatings and adhesives (Magnusson, Malmström, & Hult, 1999).

Influence of Reaction Conditions on Polymer Branching

The degree of branching in hyperbranched polyethers derived from 3-Ethyl-3-(phenoxymethyl)oxetane is significantly influenced by reaction conditions. Adjusting factors like reaction temperature and initiator concentration allows for the creation of polymers with tailored properties for specific applications (Magnusson, Malmström, & Hult, 2001).

Photopolymerisable Liquid Crystals

3-Ethyl-3-(phenoxymethyl)oxetane has been used in the development of photopolymerizable liquid crystals, particularly in conjugated systems like terthiophene derivatives. These materials have applications in optoelectronic devices due to their unique photochemical and liquid crystalline properties (McGlashon et al., 2012).

Safety And Hazards

3-Ethyl-3-(phenoxymethyl)oxetane is classified under the GHS07 hazard class. The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The use of oxetanes in conjunction with epoxides has the potential to decrease chain transfer during polymerization and enhance physical properties . Future research could focus on further exploring these advantages, as well as investigating other potential applications of 3-Ethyl-3-(phenoxymethyl)oxetane .

properties

IUPAC Name

3-ethyl-3-(phenoxymethyl)oxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-12(8-13-9-12)10-14-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXZNIDKDPLYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

167499-43-6
Record name Oxetane, 3-ethyl-3-(phenoxymethyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167499-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90619105
Record name 3-Ethyl-3-(phenoxymethyl)oxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-3-(phenoxymethyl)oxetane

CAS RN

3897-65-2
Record name 3-Ethyl-3-(phenoxymethyl)oxetane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3897-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-3-(phenoxymethyl)oxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
H Sasaki, A Kuriyama, T Kakuchi - Journal of Macromolecular …, 1995 - Taylor & Francis
The photoinitiated cationic polymerizations of 3-ethyl-3-(phenoxymethyl)-oxetane (PhO) and phenyl glycidyl ether (PhE) with diphenyl-4-thiophenoxyphenyl sulfonium …
Number of citations: 5 www.tandfonline.com
T Nagasawa, B Ochiai, T Endo - Journal of Polymer Science …, 2006 - Wiley Online Library
Infrared thermography was employed to analyze multiple batches of the thermally latent polymerization of 3‐ethyl‐3‐phenoxymethyloxetane at once. The temperature changes in the …
Number of citations: 6 onlinelibrary.wiley.com
K Zheng, X Zhu, X Qian, J Li, J Yang… - Polymer …, 2016 - Wiley Online Library
… Using this approach, Bulut and Crivello18 showed that, as the sample temperature is increased incrementally, the induction period of 3-ethyl-3-phenoxymethyl oxetane is …
Number of citations: 12 onlinelibrary.wiley.com
J Watanabe, Y Sugiyama, A Nomura, S Azumatei… - …, 2010 - ACS Publications
The [2 + 2 + 2] cycloaddition reactions of 1,6-diynes and alkynes with a functional group(s), such as epoxide, oxetane, ester, alcohol, phenol, amine, borate, styrene, and methacrylate, …
Number of citations: 19 pubs.acs.org
JV Crivello, B Falk, MR Zonca Jr - Journal of Polymer Science …, 2004 - Wiley Online Library
… Accordingly, a thin film (∼ 0.9 mm) of 3-ethyl-3-phenoxymethyl oxetane (POX) containing 1.0 mol % (4-n-decyloxyphenyl)phenyliodonium hexafluoroantimonate (IOC10) sandwiched …
Number of citations: 131 onlinelibrary.wiley.com
H Sasaki, JM Rudzinński… - Journal of Polymer …, 1995 - Wiley Online Library
Photoinitiated cationic polymerization of oxetane, oxirane (epoxide), and a formulation of both was carried out and their reactivity compared. To investigate a formulated system of …
Number of citations: 88 onlinelibrary.wiley.com
H Komatsu, T Hino, T Endo - Journal of Polymer Science Part A …, 2005 - Wiley Online Library
… 3-Ethyl-3-phenoxymethyl oxetane (5; Toa Gosei Co., Japan), 3-ethyl-3-hydroxymethyl oxetane (Toa Gosei), aluminum laurate (6b; Soekawa Chemicals Co., Tokyo, Japan), and 13 (…
Number of citations: 18 onlinelibrary.wiley.com
U Bulut, JV Crivello - Journal of Polymer Science Part A …, 2005 - Wiley Online Library
… In a recent communication,15 we reported that 3,3-disubstituted oxetanes such as 3,3-dimethyloxetane, 3,3-bischloromethyloxetane, and 3-ethyl-3-phenoxymethyl oxetane (POX) …
Number of citations: 63 onlinelibrary.wiley.com
T Nishikubo, H Kudo, K Maruyama, T Nakagami… - Polymer …, 2006 - nature.com
… 3-Ethyl-3-phenoxymethyl oxetane (EPMO) (donated from Toagosei Co., Ltd.) was purified by distillation in vacuo. 1,4-Bis[(3ethyl-3-oxetanyl)methoxymethyl] benzene (BEOB), 4,40-bis[(3…
Number of citations: 21 www.nature.com
B Ochiai, T Nagasawa, Y Asano… - Journal of Polymer …, 2007 - Wiley Online Library
… 3-Ethyl-3-phenoxymethyl oxetane (EPOX) was distilled under nitrogen. 1,4-Bis(3-ethyloxetanylmethoxy)benzene (BOX) was used as received. H NMR spectra were measured on a …
Number of citations: 5 onlinelibrary.wiley.com

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